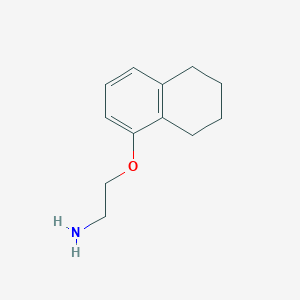

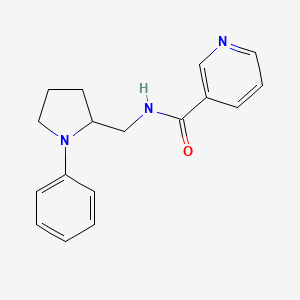

![molecular formula C20H21N7 B2476728 5,6,7,8-tetrahidroquinolina-3-carbonitrilo, 2-(4-{5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)- CAS No. 2380088-00-4](/img/structure/B2476728.png)

5,6,7,8-tetrahidroquinolina-3-carbonitrilo, 2-(4-{5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They are sterically and electronically similar to the naturally occurring purine nucleobases .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,2-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core . This core is sterically and electronically similar to the naturally occurring purine nucleobases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives include condensation, cyclization, and elimination reactions . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” can be inferred from its NMR and IR spectra .Aplicaciones Científicas De Investigación

- El compuesto pertenece a la clase de inhibidores de cinasas diana halogenados (TKI). Estas moléculas están diseñadas para inhibir selectivamente cinasas específicas involucradas en el crecimiento y la supervivencia de las células cancerosas .

- Notablemente, el compuesto 5k, derivado de esta estructura, demostró potentes efectos citotóxicos contra varias líneas celulares de cáncer. Exhibió valores de IC50 que van desde 29 hasta 59 µM .

- El compuesto 5k surgió como un inhibidor prometedor, dirigido a enzimas como EGFR, Her2, VEGFR2 y CDK2 con valores de IC50 comparables al conocido TKI sunitinib .

- Estudios mecanísticos revelaron que el compuesto 5k induce el arresto del ciclo celular y la apoptosis en células HepG2, lo que lo convierte en un candidato potencial para un mayor desarrollo como inhibidor de cinasas multidiana .

- Otra aplicación involucra la inhibición de RIPK1. El compuesto inhibe potentemente RIPK1 con una afinidad de unión (KD) de 0.004 μM y un valor de IC50 enzimático de 0.011 μM .

- Protege eficazmente a las células de la necroptosis (una forma regulada de muerte celular) y atenúa la muerte celular necrótica inducida por células tumorales tanto en entornos in vitro como in vivo .

Investigación del cáncer y la inhibición de cinasas diana

Inhibición de RIPK1 y modulación de la necroptosis

Agentes antiproliferativos

En resumen, este compuesto es prometedor en la investigación del cáncer, la inhibición de RIPK1 y potencialmente en aplicaciones antivirales. Su estructura única y sus propiedades de orientación a cinasas lo convierten en un área de estudio emocionante para el desarrollo de fármacos e intervenciones terapéuticas. Los investigadores continúan explorando su potencial completo en varios dominios científicos. 🌟🔬

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its targets leads to the inhibition of PKB, which is frequently deregulated in cancer .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized for lipophilic substitution, providing ATP-competitive, nano-molar inhibitors . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, halogen atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties . The addition of halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .

Direcciones Futuras

Pyrrolo[3,2-d]pyrimidines have shown promise in the development of antitumor agents . Future research could focus on further optimizing the structure of these compounds to enhance their potency and selectivity . Additionally, more in-depth studies on their mechanism of action and safety profile would be beneficial.

Propiedades

IUPAC Name |

2-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7/c21-12-15-11-14-3-1-2-4-16(14)25-19(15)26-7-9-27(10-8-26)20-18-17(5-6-22-18)23-13-24-20/h5-6,11,13,22H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJILVRDMYHVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NC=NC5=C4NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

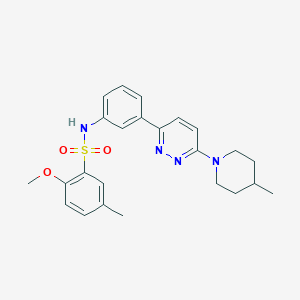

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

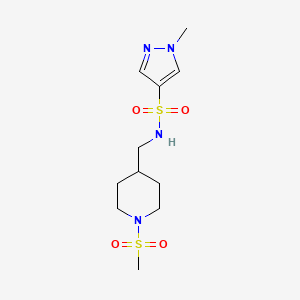

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)

![5-Chloro-6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2476655.png)

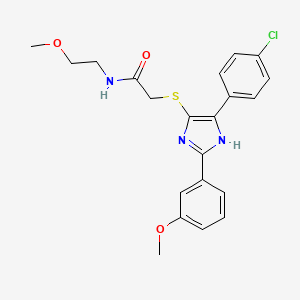

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)

![5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2476663.png)

![3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol](/img/structure/B2476664.png)

![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)